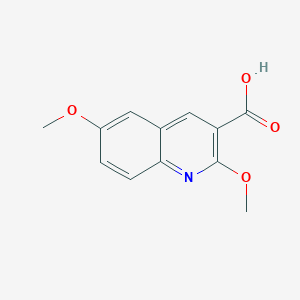

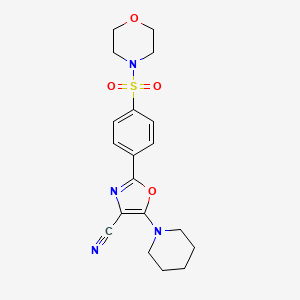

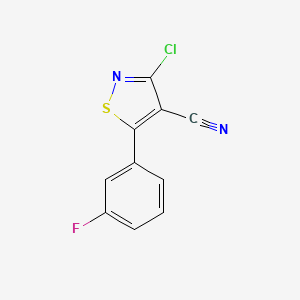

N-(4-methoxyphenethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-methoxyphenethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the use of building blocks such as thioamides and carboxamides, which are reacted with various organic reagents to create a diverse array of structures. For example, N-ethoxycarbonylpyrene and perylene thioamides have been used to synthesize fluorescent dyes with thiazole moieties . Similarly, the synthesis of N-(1-arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the creation of optically pure enantiomers and their racemates, indicating the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized and showed good agreement between experimental and theoretical geometrical parameters . The dihedral angles between aromatic systems, as seen in compounds like 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, can influence the overall molecular conformation and properties .

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups that facilitate interactions with other molecules. For example, the thioamide group is a key feature in the synthesis of fluorescent dyes and can participate in intramolecular charge transfer (ICT) excited states . The presence of carboxamide groups can also enable the formation of hydrogen bonds, which are crucial for the stability and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their molecular structure and functional groups. Fluorescent dyes derived from thioamides display a range of emission wavelengths and quantum yields, indicating their potential use in various applications . The enantiomers of benzothiazine derivatives show different levels of biological activity, which is determined by their spatial structure . Additionally, the thermal stability and solvatochromism of these compounds can provide insights into their behavior under different conditions .

科学的研究の応用

Synthesis and Chemical Properties

Research has led to the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, utilizing core structures similar to "N-(4-methoxyphenethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide." For example, compounds with modifications in the thiophene ring have shown significant COX-2 selectivity, suggesting potential for developing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, thiophene derivatives have been explored for their photostabilizing properties on poly(vinyl chloride) (PVC), indicating applications in materials science to enhance the durability of PVC products (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Pharmaceutical Applications

Thiophene derivatives, akin to the compound , have been investigated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents. The structural flexibility of thiophene allows for the creation of compounds with specific biological activities, targeting various microbial strains (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). Additionally, the modification of thiophene moieties has led to the discovery of compounds with pronounced anti-proliferative activity, suggesting their utility in cancer research and the development of novel chemotherapeutic agents (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).

Material Science Applications

In material science, thiophene-based compounds have been utilized as building blocks for the synthesis of efficient color-tunable fluorophores. These materials exhibit promising properties for applications in organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the versatility of thiophene derivatives in creating high-performance materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S2/c1-23-16-6-4-15(5-7-16)8-10-20-19(22)21-11-9-18(25-14-12-21)17-3-2-13-24-17/h2-7,13,18H,8-12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXCPPCYVILCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

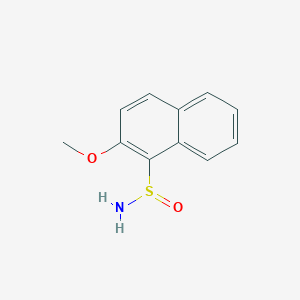

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)

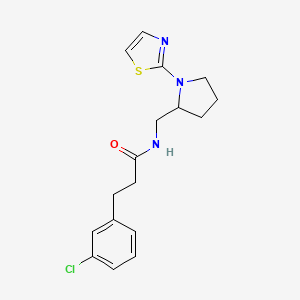

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)

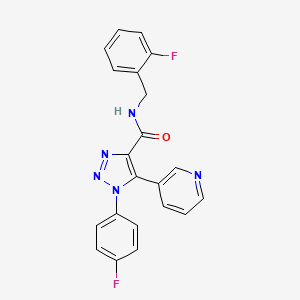

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)